molecular formula C13H13BrN2 B5669002 (4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine

(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine

Cat. No. B5669002
M. Wt: 277.16 g/mol
InChI Key: BMSJWPIWXUHOAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine" often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a popular method for creating carbon-carbon bonds between aromatic halides and arylboronic acids. An example includes the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, indicating the versatility of these methods in generating structurally diverse compounds with potential biological activities (Ahmad et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to "(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine" has been elucidated using techniques like X-ray crystallography. These structures are often characterized by interesting features such as hydrogen bonding, which plays a crucial role in stabilizing the crystal structure, and weak interactions like C-H...π and π...π stacking, contributing to the molecular conformation and packing in the solid state. Studies like those on enaminones (Balderson et al., 2007) provide insight into these interactions.

Chemical Reactions and Properties

Compounds with the "(4-bromo-2-methylphenyl)(3-pyridinylmethyl)amine" motif engage in a variety of chemical reactions, showcasing their reactivity and functional group transformations. For instance, their participation in the Buchwald–Hartwig amination demonstrates their utility in forming new C-N bonds, essential for creating a wide range of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. The Buchwald–Hartwig amination process is a testament to their versatile reactivity (Bonacorso et al., 2018).

properties

IUPAC Name

4-bromo-2-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSJWPIWXUHOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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